molecular formula C30H29N5O2 B1665852 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)- CAS No. 459805-03-9

1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-

Cat. No.: B1665852
CAS No.: 459805-03-9
M. Wt: 491.6 g/mol
InChI Key: LUPHOOKVGNVAFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVP-13358 involves several steps:

    Cyclization: The cyclization of 3,4-diaminobenzoic acid with 4-nitrobenzaldehyde in nitrobenzene at 160°C produces 2-(4-nitrophenyl)-1H-benzimidazole-5-carboxylic acid.

    Condensation: This intermediate is then condensed with 2-aminopyridine using carbonyldiimidazole in dimethylformamide to yield the corresponding amide.

    Reduction: The nitro group of the amide is reduced using hydrogen over palladium on carbon in methanol, resulting in 2-(4-aminophenyl)-N-(2-pyridinyl)-1H-benzimidazole-5-carboxamide.

    Final Condensation: Finally, this compound is condensed with adamantane-1-carboxylic acid to provide the target diamide.

Industrial Production Methods

The industrial production of AVP-13358 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

AVP-13358 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions, such as the reduction of the nitro group to an amine, are crucial in its synthesis.

    Substitution: Substitution reactions involving the replacement of functional groups are also common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas over palladium on carbon is used for reduction.

    Substitution: Reagents like carbonyldiimidazole and dimethylformamide are used for condensation reactions.

Major Products

The major products formed from these reactions include various intermediates and the final diamide compound, AVP-13358.

Scientific Research Applications

AVP-13358 has a wide range of scientific research applications:

Mechanism of Action

AVP-13358 exerts its effects by antagonizing CD23 (immunoglobulin epsilon Fc receptor) and inhibiting immunoglobulin E. This action disrupts the interaction between immunoglobulin E and its receptor, reducing the production of cytokines and other immune responses. The compound targets specific molecular pathways involved in immune regulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    AVP-893: Another CD23 antagonist with similar immunomodulatory effects.

    AVP-25752: A compound with comparable anti-proliferative activity against immune cells.

Uniqueness

AVP-13358 stands out due to its potent activity against immunoglobulin E and cytokines, making it particularly effective in treating immune system disorders. Its unique mechanism of action and high specificity for CD23 and immunoglobulin E set it apart from other similar compounds .

Properties

CAS No.

459805-03-9

Molecular Formula

C30H29N5O2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36)

InChI Key

LUPHOOKVGNVAFT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVP-13358;  AVP 13358;  AVP13358; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-

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